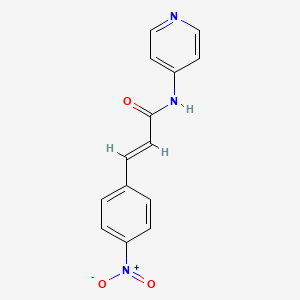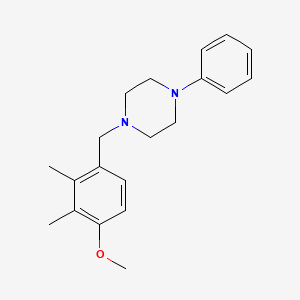![molecular formula C18H14ClFO3 B5786360 6-chloro-4-ethyl-7-[(4-fluorobenzyl)oxy]-2H-chromen-2-one](/img/structure/B5786360.png)
6-chloro-4-ethyl-7-[(4-fluorobenzyl)oxy]-2H-chromen-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-chloro-4-ethyl-7-[(4-fluorobenzyl)oxy]-2H-chromen-2-one, also known as CFE, is a chemical compound with potential applications in scientific research. This compound belongs to the class of chromones, which are known for their diverse biological activities. In
Wirkmechanismus
The mechanism of action of 6-chloro-4-ethyl-7-[(4-fluorobenzyl)oxy]-2H-chromen-2-one is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways. 6-chloro-4-ethyl-7-[(4-fluorobenzyl)oxy]-2H-chromen-2-one has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of prostaglandins, which are mediators of inflammation. 6-chloro-4-ethyl-7-[(4-fluorobenzyl)oxy]-2H-chromen-2-one also inhibits the activity of nuclear factor-kappa B (NF-κB), a transcription factor that regulates the expression of genes involved in inflammation and cancer.
Biochemical and Physiological Effects:
6-chloro-4-ethyl-7-[(4-fluorobenzyl)oxy]-2H-chromen-2-one has been shown to have various biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines, such as interleukin-1 beta (IL-1β) and tumor necrosis factor-alpha (TNF-α), in cells stimulated with lipopolysaccharide (LPS). 6-chloro-4-ethyl-7-[(4-fluorobenzyl)oxy]-2H-chromen-2-one has also been shown to induce apoptosis, or programmed cell death, in cancer cells. Additionally, 6-chloro-4-ethyl-7-[(4-fluorobenzyl)oxy]-2H-chromen-2-one has been shown to have antioxidant activity, which may be beneficial in preventing oxidative damage in cells.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 6-chloro-4-ethyl-7-[(4-fluorobenzyl)oxy]-2H-chromen-2-one in lab experiments is its relatively low cost and ease of synthesis. 6-chloro-4-ethyl-7-[(4-fluorobenzyl)oxy]-2H-chromen-2-one is also stable under normal laboratory conditions, which makes it easy to handle and store. However, one limitation of using 6-chloro-4-ethyl-7-[(4-fluorobenzyl)oxy]-2H-chromen-2-one is its limited solubility in water, which may limit its use in certain types of experiments.
Zukünftige Richtungen
There are several future directions for research on 6-chloro-4-ethyl-7-[(4-fluorobenzyl)oxy]-2H-chromen-2-one. One area of interest is the development of new anti-inflammatory drugs based on the structure of 6-chloro-4-ethyl-7-[(4-fluorobenzyl)oxy]-2H-chromen-2-one. Another area of interest is the investigation of the potential anti-cancer properties of 6-chloro-4-ethyl-7-[(4-fluorobenzyl)oxy]-2H-chromen-2-one in vivo, using animal models. Additionally, the mechanism of action of 6-chloro-4-ethyl-7-[(4-fluorobenzyl)oxy]-2H-chromen-2-one could be further elucidated, which may lead to the development of more targeted therapies for inflammation and cancer.
Synthesemethoden
The synthesis of 6-chloro-4-ethyl-7-[(4-fluorobenzyl)oxy]-2H-chromen-2-one involves the reaction of 6-chloro-4-ethyl-2H-chromen-2-one with 4-fluorobenzyl alcohol in the presence of a base and a solvent. The reaction proceeds through nucleophilic substitution of the chlorine atom by the hydroxyl group of the alcohol, followed by dehydration to form the ether linkage. The resulting product is purified by column chromatography to obtain pure 6-chloro-4-ethyl-7-[(4-fluorobenzyl)oxy]-2H-chromen-2-one.
Wissenschaftliche Forschungsanwendungen
6-chloro-4-ethyl-7-[(4-fluorobenzyl)oxy]-2H-chromen-2-one has potential applications in various areas of scientific research. It has been shown to exhibit anti-inflammatory, anti-cancer, and anti-oxidant activities. 6-chloro-4-ethyl-7-[(4-fluorobenzyl)oxy]-2H-chromen-2-one has been used in studies investigating the role of chromones in the prevention and treatment of cancer, as well as in the development of new anti-inflammatory drugs.
Eigenschaften
IUPAC Name |
6-chloro-4-ethyl-7-[(4-fluorophenyl)methoxy]chromen-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14ClFO3/c1-2-12-7-18(21)23-16-9-17(15(19)8-14(12)16)22-10-11-3-5-13(20)6-4-11/h3-9H,2,10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ANLDPNRWOYZQGM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=O)OC2=CC(=C(C=C12)Cl)OCC3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14ClFO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-chloro-4-ethyl-7-[(4-fluorobenzyl)oxy]-2H-chromen-2-one | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-[(3-fluorobenzyl)oxy]-4-methyl-6H-benzo[c]chromen-6-one](/img/structure/B5786277.png)
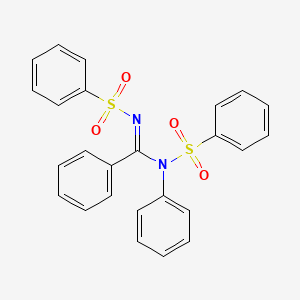
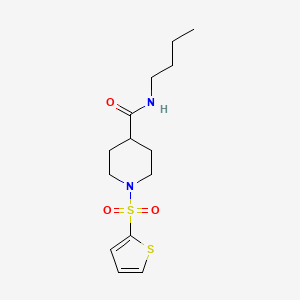
![N-ethyl-3,5-dimethyl-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide](/img/structure/B5786312.png)
![5-[2-(3-methoxyphenyl)-2-oxoethoxy]-4,7-dimethyl-2H-chromen-2-one](/img/structure/B5786317.png)
![N-cyclohexyl-2-(2-oxobenzo[cd]indol-1(2H)-yl)acetamide](/img/structure/B5786328.png)
![2-methoxy-5-methyl-N-[2-(trifluoromethyl)phenyl]benzenesulfonamide](/img/structure/B5786339.png)


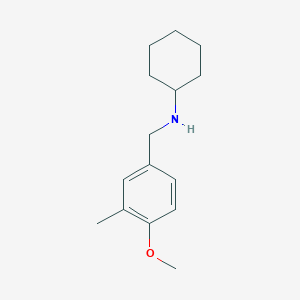
![N-({[4-chloro-2-(trifluoromethyl)phenyl]amino}carbonothioyl)-2-furamide](/img/structure/B5786354.png)
![2-chloro-N'-[(3,4-dimethoxybenzoyl)oxy]benzenecarboximidamide](/img/structure/B5786357.png)
